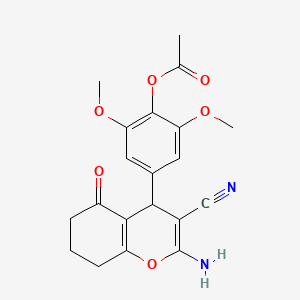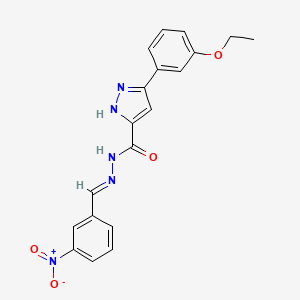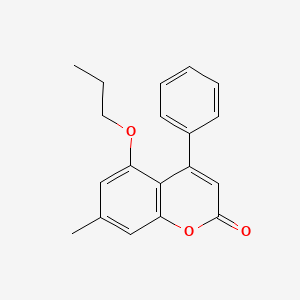
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-2,6-diméthoxyphényle est un composé organique complexe connu pour ses diverses applications dans la recherche scientifique. Ce composé présente un noyau chromène-4-yl, qui est un dérivé du chromène, une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle pyrane. La présence de divers groupes fonctionnels tels que les groupes amino, cyano et méthoxy contribue à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-2,6-diméthoxyphényle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'aldéhydes appropriés avec du malononitrile et des composés méthyléniques actifs en conditions basiques pour former le noyau chromène-4-yl. Les étapes de fonctionnalisation ultérieures introduisent les groupes amino, cyano et méthoxy.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs peuvent améliorer l'efficacité du processus de production. Des méthodes de purification telles que la recristallisation et la chromatographie sont employées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-2,6-diméthoxyphényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en une amine ou d'autres groupes fonctionnels.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'hydrure de sodium (NaH) et les halogénures d'alkyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines primaires.
Applications de la recherche scientifique
L'acétate de 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-2,6-diméthoxyphényle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme composé bioactif possédant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate de 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-2,6-diméthoxyphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la progression de la maladie, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester éthylique de l'acide 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-3,5-diméthyl-1H-pyrrole-2-carboxylique
- N-[4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)phényl]acétamide
Unicité
Comparé à des composés similaires, l'acétate de 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tétrahydro-4H-chromène-4-yl)-2,6-diméthoxyphényle se démarque par ses groupes fonctionnels et ses caractéristiques structurales spécifiques, qui confèrent une réactivité et une activité biologique uniques. Sa combinaison de groupes amino, cyano et méthoxy permet des modifications chimiques et des interactions avec les cibles biologiques diverses.
Propriétés
Formule moléculaire |
C20H20N2O6 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H20N2O6/c1-10(23)27-19-15(25-2)7-11(8-16(19)26-3)17-12(9-21)20(22)28-14-6-4-5-13(24)18(14)17/h7-8,17H,4-6,22H2,1-3H3 |
Clé InChI |
ROUKRBINZSGSEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11660978.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11660979.png)
![2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11660981.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660989.png)
![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11660990.png)

![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661033.png)

![(6Z)-6-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11661041.png)
![ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11661048.png)
![ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661053.png)
![N'-{2-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]acetyl}pyridine-4-carbohydrazide](/img/structure/B11661056.png)
